molecular formula C22H14BrClO2 B2734588 3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one CAS No. 332104-48-0

3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one

Cat. No. B2734588
CAS RN: 332104-48-0
M. Wt: 425.71
InChI Key: XJFFZHMVBKFGGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, methacrylate oligomers derived from a key intermediate in the synthesis of heterocyclic liquid crystals were synthesized by free radical polymerization of the corresponding monomers . Another method involves the condensation of bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . These techniques allow for the determination of the exact spatial arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, 4-Bromophenylacetic acid can undergo various reactions such as Fischer esterification, refluxing it with methanol acidified with sulfuric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-Bromophenylacetic acid is a white solid with a honey-like odor and a melting point of 118 °C .

Scientific Research Applications

Potential Research Applications of Structurally Similar Compounds

Environmental Toxicology and Pollution Studies

Compounds with bromophenyl groups, such as 2,4,6-Tribromophenol, have been extensively studied for their environmental concentrations, toxicology, and impact on ecosystems and human health (Koch & Sures, 2018). These studies are crucial for understanding the fate and behavior of halogenated compounds in the environment and assessing their potential risks.

Pharmacological and Biological Effects

Research on compounds like Chlorogenic Acid (CGA) explores their various practical, biological, and pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities (Naveed et al., 2018). This reflects a broader interest in the potential therapeutic uses of phenolic compounds and their mechanisms of action.

Analytical and Synthetic Chemistry

Studies on the synthesis and applications of phosphonic acids highlight the importance of structural analogs in designing bioactive molecules, functional materials, and analytical reagents (Sevrain et al., 2017). Such research is fundamental for developing new drugs, materials, and chemical analysis methods.

Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific molecular frameworks, like 4-methyl-2,6-diformylphenol, for detecting metal ions and other analytes is an area of active research (Roy, 2021). This demonstrates the utility of phenolic and related compounds in environmental monitoring, medical diagnostics, and chemical sensing technologies.

Mechanism of Action

While the specific mechanism of action for “3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one” is not available, similar compounds have been found to exhibit various biological activities. For example, some compounds block adrenergic receptors and have anti-inflammatory effects .

Safety and Hazards

Safety data sheets for similar compounds suggest that they can be harmful if swallowed, cause skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClO2/c1-13-11-19-17(12-18(13)24)20(14-5-3-2-4-6-14)21(22(25)26-19)15-7-9-16(23)10-8-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFFZHMVBKFGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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